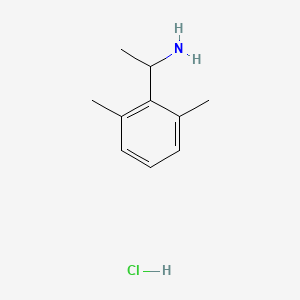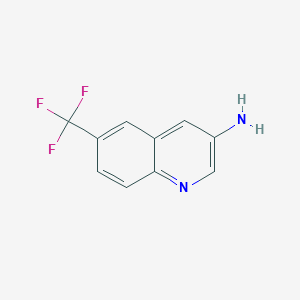
6-(Trifluoromethyl)quinolin-3-amine
描述
6-(Trifluoromethyl)quinolin-3-amine is a chemical compound with the linear formula C10H7F3N2 . It has a molecular weight of 212.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline compounds, including this compound, involves various protocols such as the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and copper catalysis . These reactions are performed at low temperatures, allowing good functional group tolerance .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 .Chemical Reactions Analysis
Quinoline synthesis involves various reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . Other reactions include oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用
6-(Trifluoromethyl)quinolin-3-amine has been found to have a wide range of potential applications in scientific research. It has been studied extensively for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. In particular, it has been found to possess interesting properties when used as a catalyst in various chemical reactions. Additionally, this compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
作用机制
The exact mechanism of action of 6-(Trifluoromethyl)quinolin-3-amine is not yet fully understood. However, it is believed that this compound interacts with various cellular components, such as enzymes and receptors, to produce its biological effects. Additionally, this compound has been found to bind to certain proteins, which may be responsible for its anti-inflammatory and analgesic properties. It is also thought that this compound may act as an antioxidant, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been found to possess antioxidant properties, which may be responsible for its potential therapeutic effects. Furthermore, this compound has been found to possess interesting properties when used as a catalyst in various chemical reactions.
实验室实验的优点和局限性
The advantages of using 6-(Trifluoromethyl)quinolin-3-amine in laboratory experiments include its high efficiency and cost-effectiveness. Additionally, this compound is relatively easy to synthesize and it is widely available. However, there are some limitations to using this compound in laboratory experiments. For example, it is difficult to obtain pure this compound, as it is often contaminated with other compounds. Additionally, the exact mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects in certain situations.
未来方向
The potential future directions of 6-(Trifluoromethyl)quinolin-3-amine research include further study of its potential therapeutic effects, particularly its potential anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore its potential applications in medicinal chemistry, organic chemistry, and biochemistry. Furthermore, further research could be done to explore its potential applications as a catalyst in various chemical reactions. Finally, further research could be done to better understand the exact mechanism of action of this compound, which would allow for more precise predictions of its effects in certain situations.
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
6-(trifluoromethyl)quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOSZHIAWYERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857140 | |
| Record name | 6-(Trifluoromethyl)quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082750-49-9 | |
| Record name | 6-(Trifluoromethyl)quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



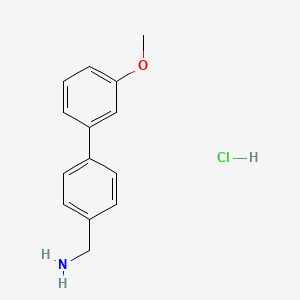
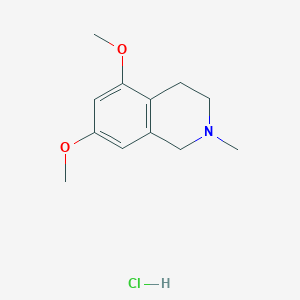
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide](/img/structure/B1430779.png)
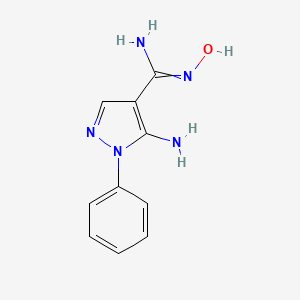
![{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}(2-iodophenyl)methanone](/img/structure/B1430782.png)


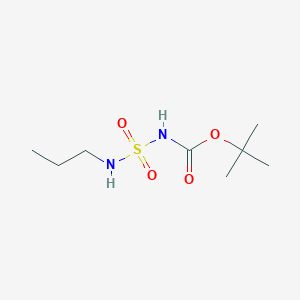
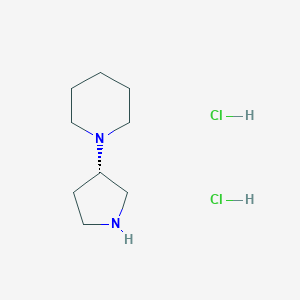
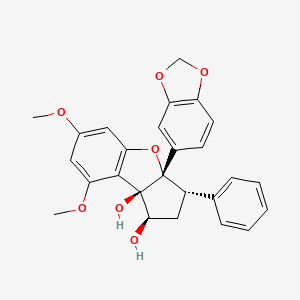
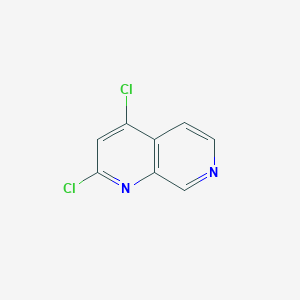
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1430791.png)
